molecular formula C15H15N3O2 B2698877 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 861408-09-5

5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B2698877
CAS RN: 861408-09-5
M. Wt: 269.304
InChI Key: LSIJEADSKKCQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the molecular formula C15H15N3O2 . It has a molecular weight of 269.30 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.30 . Unfortunately, the sources I found do not provide further information on the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One area of application involves the synthesis of novel derivatives with potential antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and explored their antimicrobial activities. Their research found that some of these compounds possessed good to moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitumor Properties and Photodynamic Therapy

Another significant application is in the field of cancer research and treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives and investigated their photophysical and photochemical properties for potential use in photodynamic therapy. These compounds exhibited high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Evaluation as Antileukemic Agents

Gowda et al. (2009) reported the synthesis and preliminary evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential chemotherapeutic agents. Among the synthesized compounds, one exhibited significant cell death in leukemic cells, indicating its potential as an anti-leukemic agent (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).

Molecular Docking Studies as EGFR Inhibitors

Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking. This research demonstrated the potential of these compounds as epidermal growth factor receptor (EGFR) inhibitors, contributing to the development of new anticancer drugs (Karayel, 2021).

properties

IUPAC Name

5-[(2-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-14-5-3-2-4-10(14)9-16-11-6-7-12-13(8-11)18-15(19)17-12/h2-8,16H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIJEADSKKCQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

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